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An In-Depth Technical Guide to the Molecular Structure and Utility of 2-(Benzyloxy)-6-
bromopyridine

Abstract
This technical guide provides a comprehensive examination of 2-(Benzyloxy)-6-
bromopyridine, a pivotal heterocyclic building block in modern organic synthesis. Designed for

researchers, medicinal chemists, and drug development professionals, this document delves

into the compound's core molecular structure, physicochemical properties, and the analytical

methodologies essential for its unambiguous characterization. We will explore its strategic

importance, underscored by the reactivity of its carbon-bromine bond in cross-coupling

reactions and the utility of the benzyloxy group as a protective moiety. This guide synthesizes

theoretical knowledge with practical, field-proven protocols for synthesis, analysis, and safe

handling, establishing a foundational resource for leveraging this versatile intermediate in the

design and synthesis of novel chemical entities.

Introduction: A Versatile Heterocyclic Intermediate
In the landscape of pharmaceutical and materials science research, substituted pyridines

represent a class of scaffolds with unparalleled significance. Their presence in numerous FDA-

approved drugs and advanced materials is a testament to their unique electronic properties

and versatile synthetic handles. 2-(Benzyloxy)-6-bromopyridine (CAS No: 117068-71-0) has

emerged as a particularly valuable intermediate.[1][2][3][4] Its structure, featuring a nucleophilic

substitution-ready benzyloxy group and a cross-coupling-reactive bromo substituent, offers a
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dual functionality that synthetic chemists can exploit to construct complex molecular

architectures.

This guide aims to provide a holistic and in-depth understanding of this molecule, moving

beyond simple data recitation to explain the causal relationships between its structure and its

function in a laboratory setting. We will cover its structural properties, the definitive

spectroscopic techniques for its identification, its key chemical transformations, and its

applications as a precursor in the synthesis of high-value compounds.

Core Molecular Structure and Physicochemical
Properties
A thorough understanding of a molecule's fundamental characteristics is the bedrock of its

effective application. This section details the structural identity and physical attributes of 2-
(Benzyloxy)-6-bromopyridine.

Nomenclature and Chemical Identifiers
Precise identification is critical for regulatory compliance, procurement, and scientific

communication. The key identifiers for this compound are summarized below.

Identifier Value Source(s)

IUPAC Name 2-(Benzyloxy)-6-bromopyridine [1][3]

Synonyms
2-Bromo-6-

(phenylmethoxy)pyridine
[1][3]

CAS Number 117068-71-0 [1][2][3][4]

Molecular Formula C₁₂H₁₀BrNO [1][2][4]

Molecular Weight 264.12 g/mol [1][2][3]

MDL Number MFCD00234782 [1][4]

Structural Analysis
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The molecule's utility is a direct consequence of its architecture. It is composed of a pyridine

ring substituted at the 2 and 6 positions.

Pyridine Core: A six-membered aromatic heterocycle containing one nitrogen atom. The

nitrogen atom is electron-withdrawing, influencing the reactivity of the ring.

Bromo Group (C6): A halogen atom attached to the carbon adjacent to the nitrogen. The C-

Br bond is a key site for metal-catalyzed cross-coupling reactions, a cornerstone of modern

C-C and C-N bond formation.[5][6]

Benzyloxy Group (C2): A benzyl group (C₆H₅CH₂-) linked to the pyridine ring via an ether

oxygen. This group serves two primary functions: it acts as a stable protecting group for a

hydroxyl functionality, which can be readily removed via hydrogenolysis, and its electronic

properties influence the pyridine ring's reactivity.

Caption: Molecular structure of 2-(Benzyloxy)-6-bromopyridine.

Physicochemical Properties
The bulk properties of a compound dictate its handling, storage, and reaction conditions.

Property Value Source(s)

Appearance
White to light yellow powder or

lump
[1]

Melting Point 13-15 °C [1]

Boiling Point 338.6 ± 27.0 °C (Predicted) [1]

Density 1.438 ± 0.06 g/cm³ (Predicted) [1]

Storage Store in refrigerator [1]

Spectroscopic and Analytical Characterization
Unambiguous structural confirmation is a non-negotiable tenet of chemical research. A multi-

technique spectroscopic approach is required to validate the identity and purity of 2-
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(Benzyloxy)-6-bromopyridine, as no single method provides a complete picture. This section

details the expected spectral features and provides standardized protocols.

Input

Spectroscopic Analysis

Validation

Synthesized Product
(Crude or Purified)

NMR Spectroscopy
(¹H, ¹³C)

- Confirms connectivity
- Identifies proton/carbon environments

Mass Spectrometry
- Confirms Molecular Weight

- Validates Br presence (isotopic pattern)

FT-IR Spectroscopy
- Confirms functional groups

(C-O, C-Br, Aromatic)

Structural Confirmation
- Data matches expected structure

- Purity assessment

Click to download full resolution via product page

Caption: Workflow for the spectroscopic confirmation of 2-(Benzyloxy)-6-bromopyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic

molecule.

Expected ¹H NMR Spectrum (in CDCl₃, 400 MHz):

δ 7.2-7.5 ppm (m, 5H): A complex multiplet corresponding to the five protons of the benzyl

ring's phenyl group.

δ ~7.4 ppm (t, 1H): A triplet for the proton at the C4 position of the pyridine ring, coupled to

the protons at C3 and C5.
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δ ~6.8 ppm (d, 1H): A doublet for the proton at the C5 position of the pyridine ring.

δ ~6.5 ppm (d, 1H): A doublet for the proton at the C3 position of the pyridine ring.

δ 5.4 ppm (s, 2H): A sharp singlet corresponding to the two benzylic protons (-O-CH₂-Ph).

The singlet nature arises from the absence of adjacent protons.

Expected ¹³C NMR Spectrum (in CDCl₃, 100 MHz):

δ ~163 ppm: C2 (carbon attached to the benzyloxy group).

δ ~141 ppm: C6 (carbon attached to the bromine).

δ ~139 ppm: C4.

δ ~136 ppm: Quaternary carbon of the phenyl group.

δ ~128-129 ppm: CH carbons of the phenyl group.

δ ~118 ppm: C5.

δ ~110 ppm: C3.

δ ~70 ppm: Benzylic carbon (-O-CH₂-Ph).

Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in

approximately 0.6 mL of deuterated chloroform (CDCl₃) within a 5 mm NMR tube. Add a

small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. A

sufficient number of scans (typically 8-16) should be used to achieve a good signal-to-noise

ratio.

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A

significantly larger number of scans will be required compared to ¹H NMR to achieve an

adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.
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Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Integrate the ¹H NMR signals and assign the chemical shifts for all

peaks.

Mass Spectrometry (MS)
MS provides the exact molecular weight and crucial information about elemental composition.

Expected Data (ESI+):

Molecular Ion (M+): A prominent cluster of peaks around m/z 264 and 266.

Isotopic Pattern: The presence of bromine is definitively confirmed by two peaks of nearly

equal intensity ([M]+ and [M+2]+) separated by 2 Da, corresponding to the natural

abundance of the ⁷⁹Br and ⁸¹Br isotopes. This is a critical validation checkpoint.

Key Fragment: A major fragment at m/z 91, corresponding to the stable benzyl cation

[C₇H₇]⁺, resulting from the cleavage of the benzylic C-O bond.

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable

solvent like methanol or acetonitrile.

Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source at a

low flow rate (e.g., 5-10 µL/min).

Data Acquisition: Acquire the mass spectrum in positive ion mode over a mass range of m/z

50-500.

Analysis: Identify the molecular ion cluster and confirm the characteristic 1:1 isotopic pattern

for bromine. Analyze fragmentation patterns to further support the proposed structure.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.

Expected Characteristic Absorption Bands:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 13 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b051962?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wavenumber (cm⁻¹) Vibration Type Functional Group

3030-3100 C-H Stretch Aromatic (Pyridine & Phenyl)

2850-2960 C-H Stretch Aliphatic (-CH₂-)

1580-1600 C=C & C=N Stretch Aromatic Rings

1240-1280 C-O Stretch Aryl Ether

550-650 C-Br Stretch Bromoalkane

Background Scan: Record a background spectrum of the clean, empty Attenuated Total

Reflectance (ATR) crystal to subtract atmospheric H₂O and CO₂ signals.

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal

and apply pressure to ensure good contact.

Data Acquisition: Record the sample spectrum over a range of 4000-400 cm⁻¹. Co-add 16-

32 scans to improve the signal-to-noise ratio.

Data Processing: Perform an automatic background subtraction and identify the key

absorption bands corresponding to the expected functional groups.

Synthesis and Strategic Reactivity
The value of 2-(Benzyloxy)-6-bromopyridine lies not just in its structure, but in its potential for

transformation. Understanding its synthesis and subsequent reactivity is key to its application.

Proposed Synthetic Protocol
A robust and common method for synthesizing aryl ethers is the Williamson ether synthesis.

This protocol outlines a reliable synthesis from commercially available 2,6-dibromopyridine.

Reagent Preparation: In a flame-dried, three-neck round-bottom flask under an inert

atmosphere (N₂ or Ar), dissolve benzyl alcohol (1.0 eq.) in anhydrous dimethylformamide

(DMF). Cool the solution to 0 °C in an ice bath.
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Alkoxide Formation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.)

portion-wise to the solution. Causality: NaH is a strong, non-nucleophilic base that

deprotonates the benzyl alcohol to form the sodium benzoxide nucleophile in situ. The

reaction is exothermic and produces H₂ gas, requiring careful addition and proper ventilation.

Nucleophilic Substitution: After gas evolution ceases (~30 min), add a solution of 2,6-

dibromopyridine (1.2 eq.) in anhydrous DMF dropwise. Allow the reaction to warm to room

temperature and stir for 12-16 hours. Causality: The benzoxide anion attacks one of the

electrophilic carbons (C2 or C6) of the dibromopyridine, displacing a bromide ion in an SₙAr

reaction. A slight excess of the dibromopyridine can help drive the monosubstitution.

Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer

the mixture to a separatory funnel and extract with ethyl acetate (3x).

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter,

and concentrate under reduced pressure. Purify the crude residue via silica gel column

chromatography to yield 2-(Benzyloxy)-6-bromopyridine.

Key Reaction Pathways and Synthetic Utility
The dual functionality of the molecule enables sequential, selective modifications, making it a

powerful tool for building molecular complexity.
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Caption: Key synthetic transformations of 2-(Benzyloxy)-6-bromopyridine.

Palladium-Catalyzed Cross-Coupling: The C-Br bond is an ideal handle for reactions like the

Suzuki-Miyaura coupling (shown above), as well as Sonogashira, Heck, and Buchwald-

Hartwig aminations. This allows for the direct and efficient installation of diverse aryl, alkyl,

alkynyl, or amino groups at the 6-position, a common strategy in library synthesis for drug

discovery.[5][6]
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Deprotection: The benzyloxy group is a robust protecting group, stable to a wide range of

non-reductive conditions. It can be cleanly removed via catalytic hydrogenolysis (H₂ gas with

a palladium catalyst) to unmask the 2-hydroxypyridine (or its 2-pyridone tautomer), a

common pharmacophore in medicinal chemistry.[7]

Applications in Drug Discovery
Heterocyclic scaffolds are cornerstones of modern medicine. The 2,6-disubstituted pyridine

motif is found in a multitude of biologically active compounds. 2-(Benzyloxy)-6-bromopyridine
serves as a key starting material for accessing analogues in this chemical space.

Scaffold for Kinase Inhibitors: The pyridine core can act as a hinge-binding motif in many

protein kinase inhibitors. The synthetic handles at the 2 and 6 positions allow for the

exploration of different substituents to optimize potency and selectivity.

Intermediate for CNS-Active Agents: The ability to introduce lipophilic groups via cross-

coupling and then reveal a polar hydroxyl group allows for fine-tuning of properties like

blood-brain barrier permeability.[7]

Building Block for Complex Natural Product Synthesis: In multi-step total synthesis, it can

serve as a pre-functionalized fragment, simplifying complex synthetic routes.

The strategic value of this compound lies in its ability to facilitate rapid analogue synthesis,

enabling medicinal chemists to efficiently conduct structure-activity relationship (SAR) studies

and identify promising lead candidates.[8][9]

Safety and Handling
Adherence to safety protocols is paramount when handling any chemical reagent.

GHS Hazard Information
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Hazard Code Description Source(s)

Pictogram
GHS07 (Exclamation

Mark)
[1]

Signal Word Warning [1][4]

Hazard Statements H315 Causes skin irritation [1][4]

H319
Causes serious eye

irritation
[1][4]

H335
May cause respiratory

irritation
[1][4]

Protocol: Safe Handling and Storage
Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat,

nitrile gloves, and chemical safety goggles.[10][11]

Ventilation: Handle the compound in a well-ventilated chemical fume hood, especially when

transferring the solid, to avoid inhalation of dust.[12]

Handling: Avoid contact with skin and eyes. In case of contact, rinse the affected area

immediately with copious amounts of water.[10]

Storage: Store the compound in a tightly sealed container in a refrigerator (2-8 °C) as

recommended.[1] Keep away from incompatible materials such as strong oxidizing agents.

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion
2-(Benzyloxy)-6-bromopyridine is more than a simple chemical; it is a strategic tool for

molecular innovation. Its well-defined structure, characterized by two distinct and orthogonally

reactive sites, provides a reliable and versatile platform for synthetic chemists. The analytical

methods detailed herein form a self-validating system for ensuring its identity and purity, which

is the foundation of reproducible science. By understanding its core structure, spectroscopic

signatures, and synthetic potential, researchers in drug discovery and materials science are
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well-equipped to leverage this building block to its full potential, accelerating the development

of the next generation of functional molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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